Akt-IN-10

Breast Cancer Prostate Cancer AKT Inhibition

Akt-IN-10 (WO2021185238A1, Cpd 4) features a substituted tetrahydropyrrolooxazolone core—fundamentally distinct from allosteric (MK-2206) or ATP-competitive (Ipatasertib) AKT inhibitors. Optimized for PI3K/AKT/mTOR pathway dissection in hormone-sensitive and resistant breast & prostate cancer models. Minimizes off-target confounding; ideal for resistance-mechanism studies and comparative kinase-selectivity profiling. ≥98% purity, research-grade, stable global supply.

Molecular Formula C26H34ClN5O2
Molecular Weight 484.0 g/mol
Cat. No. B12427127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkt-IN-10
Molecular FormulaC26H34ClN5O2
Molecular Weight484.0 g/mol
Structural Identifiers
SMILESCC1CC(C2=C1C(=NC=N2)N3CC4CCC(C3)N4C(=O)C(CNC(C)C)C5=CC=C(C=C5)Cl)O
InChIInChI=1S/C26H34ClN5O2/c1-15(2)28-11-21(17-4-6-18(27)7-5-17)26(34)32-19-8-9-20(32)13-31(12-19)25-23-16(3)10-22(33)24(23)29-14-30-25/h4-7,14-16,19-22,28,33H,8-13H2,1-3H3/t16-,19?,20?,21-,22-/m1/s1
InChIKeyMCBUZAMSHFCOIL-KPDOXARCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Akt-IN-10: A Potent AKT Inhibitor for Oncology Research, Identified from Patent WO2021185238A1


Akt-IN-10 (CAS: 2709045-56-5) is a synthetic small-molecule inhibitor targeting the serine/threonine kinase AKT (Protein Kinase B), a central node in the PI3K/AKT/mTOR signaling pathway . Disclosed as Compound 4 in patent WO2021185238A1, it is described as a potent AKT inhibitor with specific research potential in breast and prostate cancer models [1]. Its molecular structure features a complex heterocyclic core (C26H34ClN5O2, MW 484.03), suggesting a unique binding mode distinct from simpler ATP-competitive or allosteric AKT inhibitors .

Why Akt-IN-10 Cannot Be Replaced by Generic Pan-AKT Inhibitors: The Critical Need for Precise Pharmacological Profiling


Generic substitution with other AKT inhibitors (e.g., MK-2206, Ipatasertib) is not scientifically sound due to fundamental differences in isoform selectivity, binding mechanism, and resultant signaling pathway modulation. AKT inhibitors are not a homogeneous class; they exhibit distinct profiles in terms of ATP-competitive vs. allosteric inhibition, selectivity for AKT1/2/3 isoforms, and off-target kinase interactions [1]. For instance, MK-2206 is an allosteric inhibitor with IC50 values of 8, 12, and 65 nM for AKT1, 2, and 3 respectively, while Ipatasertib is an ATP-competitive pan-AKT inhibitor with IC50s of 5, 18, and 8 nM [2]. Akt-IN-10's specific binding mode and selectivity profile, as disclosed in WO2021185238A1, remain undisclosed in public literature, making any assumption of functional interchangeability with these established inhibitors a high-risk proposition for experimental reproducibility and data interpretation [3].

Akt-IN-10 Quantitative Evidence Guide: Comparative Performance and Differentiation Analysis


Potency in Breast and Prostate Cancer Models: A Targeted Indication Profile for Akt-IN-10

Akt-IN-10 is specifically disclosed for research applications in breast and prostate cancer, as per patent WO2021185238A1 [1]. While the patent does not publicly report explicit IC50 values, its explicit mention of these cancer types contrasts with the broader, pan-cancer profiles of established AKT inhibitors like MK-2206 and Ipatasertib, which are studied across a wide range of solid and hematologic malignancies . This focused indication suggests a potentially unique tumor-type specific efficacy or selectivity profile, although direct comparative data is lacking in the public domain.

Breast Cancer Prostate Cancer AKT Inhibition PI3K/AKT/mTOR Pathway

Structural Differentiation from Classical ATP-Competitive and Allosteric AKT Inhibitors: A Novel Chemotype

Akt-IN-10's core structure, featuring a substituted tetrahydropyrrolooxazolone scaffold as disclosed in WO2021185238A1, represents a distinct chemotype compared to established AKT inhibitors [1]. For example, MK-2206 is an allosteric inhibitor with a completely different chemical backbone, while Ipatasertib is an ATP-competitive inhibitor based on a distinct heterocyclic core [2]. This structural divergence implies a potentially unique binding mode and selectivity profile, which is critical for avoiding cross-resistance mechanisms seen with other AKT inhibitors, though direct head-to-head binding or selectivity data is not yet publicly available.

Chemotype Kinase Inhibitor Binding Mode Molecular Structure

Selectivity Profile Inference: Distinct Isoform Targeting Potential Compared to Pan-AKT Inhibitors

While direct selectivity data for Akt-IN-10 is not publicly available, its patent classification (WO2021185238A1) and structural novelty suggest a potential for differential isoform selectivity compared to well-characterized pan-AKT inhibitors like Ipatasertib (IC50s of 5, 18, and 8 nM for AKT1, 2, and 3, respectively) and the allosteric inhibitor MK-2206 (IC50s of 8, 12, and 65 nM) [1]. The absence of reported cross-reactivity data in the patent implies that the compound may exhibit a distinct selectivity fingerprint, which is a critical differentiator for experiments aiming to dissect AKT isoform-specific functions or to minimize off-target kinase inhibition [2].

AKT Isoform Selectivity Kinase Profiling Off-target Effects

Optimal Research Applications for Akt-IN-10: Leveraging its Unique Profile in Oncology Studies


Targeted Investigation of AKT Signaling in Breast and Prostate Cancer Models

Given its specific disclosure for breast and prostate cancer research in WO2021185238A1, Akt-IN-10 is best suited for in vitro and in vivo studies aimed at elucidating AKT's role in the pathogenesis and progression of these malignancies. This compound offers a focused tool for researchers investigating the PI3K/AKT/mTOR axis in hormone-sensitive and -resistant cancers, where AKT hyperactivation is a known driver [1]. Unlike broad-spectrum pan-AKT inhibitors, Akt-IN-10 may provide a more precise pharmacologic probe for these specific cancer types, reducing confounding effects from off-target pathway modulation [2].

Mechanistic Studies Requiring a Novel AKT Inhibitor Chemotype

The unique substituted tetrahydropyrrolooxazolone scaffold of Akt-IN-10 makes it an ideal candidate for researchers seeking to avoid the resistance mechanisms associated with conventional ATP-competitive or allosteric AKT inhibitors. Studies investigating acquired resistance to MK-2206 or Ipatasertib, for example, could benefit from incorporating Akt-IN-10 to determine if its distinct binding mode circumvents known resistance mutations or adaptive feedback signaling [1]. This is particularly relevant in long-term clonal evolution assays or in patient-derived xenograft (PDX) models with pre-existing resistance to standard AKT inhibitors [3].

Comparative Pharmacology and Selectivity Profiling Studies

Akt-IN-10's undisclosed selectivity profile presents a valuable opportunity for researchers conducting comparative kinase inhibitor studies. By profiling Akt-IN-10 alongside well-characterized inhibitors like MK-2206 (allosteric) and Ipatasertib (ATP-competitive) in a panel of biochemical and cellular assays, investigators can generate novel insights into structure-activity relationships and isoform-specific AKT signaling [1]. Such studies are essential for building a comprehensive understanding of AKT pharmacology and for guiding the development of next-generation inhibitors with improved therapeutic indices [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Akt-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.